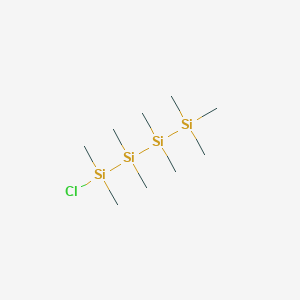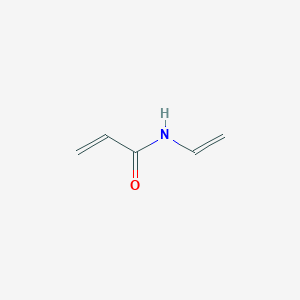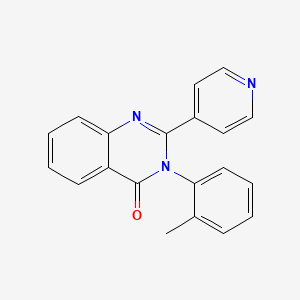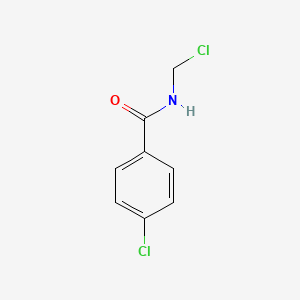
4-Chloro-N-(chloromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(chloromethyl)benzamide is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloromethyl)benzamide typically involves the chlorination of benzamide derivatives. One common method includes the reaction of 4-chlorobenzamide with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using thionyl chloride and formaldehyde in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(chloromethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
4-Chloro-N-(chloromethyl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(chloromethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzamide: Similar structure but lacks the chloromethyl group.
4-Chlorothiobenzamide: Contains a sulfur atom instead of the oxygen in the amide group.
4-(Chloromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
4-Chloro-N-(chloromethyl)benzamide is unique due to the presence of both a chlorine atom and a chloromethyl group on the benzene ring. This dual substitution allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
39104-62-6 |
|---|---|
Formule moléculaire |
C8H7Cl2NO |
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
4-chloro-N-(chloromethyl)benzamide |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-11-8(12)6-1-3-7(10)4-2-6/h1-4H,5H2,(H,11,12) |
Clé InChI |
QWXIFZVBLGZTMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


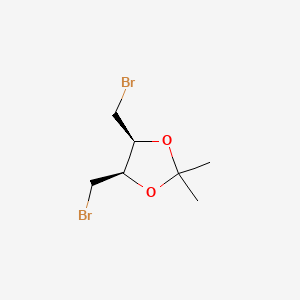

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
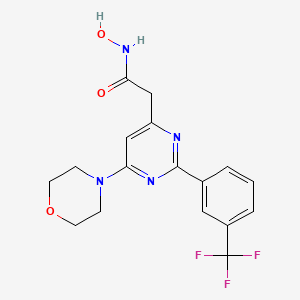
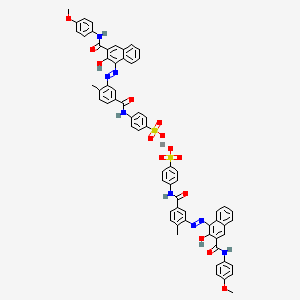
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
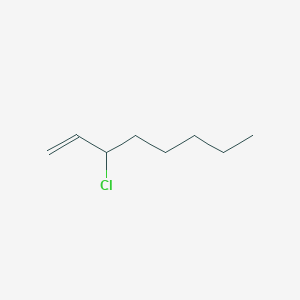
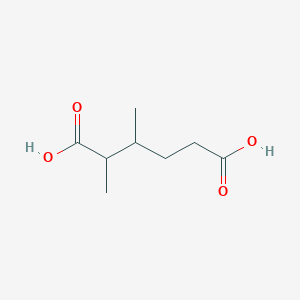
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

